N-(1-Pyrényl)maléimide

Vue d'ensemble

Description

Synthesis Analysis

N-(1-Pyrenyl)maleimide is synthesized through the reaction of maleic anhydride with pyrene-containing compounds. The specific synthesis process and conditions vary based on the desired yield and purity of the product. Although detailed synthesis protocols are not directly covered in the available literature, the compound's utility in biochemical research implies standard synthetic chemistry techniques involving maleimide and pyrene precursors.

Molecular Structure Analysis

The molecular structure of N-(1-Pyrenyl)maleimide plays a critical role in its reactivity and fluorescence characteristics. Its structure allows for nonfluorescent behavior in aqueous solutions but forms strongly fluorescent adducts with sulfhydryl groups. This reactivity is due to the pyrene chromophore's electronic properties, which undergo significant changes upon conjugation, thereby altering its fluorescence emission spectrum.

Chemical Reactions and Properties

N-(1-Pyrenyl)maleimide reacts predominantly with sulfhydryl groups to form fluorescent adducts, a property exploited in cross-linking studies to probe the spatial proximity of sulfhydryl and amino groups in proteins. The reaction is relatively fast and can be monitored through changes in fluorescence intensity, making it a useful tool for studying protein structures and dynamics.

Physical Properties Analysis

The physical properties of N-(1-Pyrenyl)maleimide, such as solubility in various solvents, fluorescence characteristics (excitation and emission wavelengths), and stability under different conditions, are essential for its application in biochemical research. While specific data on these properties are not provided in the abstracts, they can generally be inferred based on the compound's molecular structure and known behavior in biological systems.

Chemical Properties Analysis

Chemically, N-(1-Pyrenyl)maleimide is notable for its selective reactivity with sulfhydryl groups over amino groups, except under certain conditions where intramolecular aminolysis can occur. This selectivity is crucial for its application in studying protein modifications and interactions. Additionally, its fluorescence properties—particularly changes in emission spectra upon reaction—provide valuable insights into the molecular environment surrounding the pyrene moiety in biological systems.

- Wu, Yarbrough, & Wu (1976). N-(1-pyrene)maleimide: a fluorescent cross-linking reagent.

- Weltman et al. (1973). N-(3-pyrene)maleimide: a long lifetime fluorescent sulfhydryl reagent.

- Huang & Wang (2012). N‐(1‐Pyrenyl) maleimide induces apoptosis through mitochondrial pathway.

Applications De Recherche Scientifique

Synthèse de dérivés d'oligodeoxynucléotides

“N-(1-Pyrényl)maléimide” est utilisé comme réactif dans la synthèse de dérivés d'oligodeoxynucléotides . Ces dérivés sont souvent utilisés dans la recherche génétique et la biologie moléculaire, jouant un rôle crucial dans l'étude de la structure et de la fonction de l'ADN.

Création de conjugués polymériques de peptides immunogènes

Ce composé est également impliqué dans la création de conjugués polymériques de peptides immunogènes . Ces conjugués sont importants dans la recherche immunologique, en particulier dans le développement de vaccins et l'étude des réponses immunitaires.

Modification d'oligonucléotides pour des applications de biosensoriq

Mécanisme D'action

Target of Action

N-(1-Pyrenyl)maleimide (NPM) primarily targets telomerase , an enzyme that is repressed in normal human somatic cells but activated in most cancers . This makes telomerase an important target for cancer therapy .

Mode of Action

NPM interacts selectively with telomerase, exerting a significant inhibitory effect . It has been shown to inhibit telomerase activity in a cell-free system . The IC50 value, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 0.25 μM .

Biochemical Pathways

The inhibition of telomerase by NPM leads to Bak oligomerization , loss of mitochondrial membrane potential (Δψm), and release of cytochrome C from mitochondria to the cytosol . Bak oligomerization appears to play a critical role in NPM-induced apoptosis . This process is independent of caspase-8 activation .

Result of Action

NPM induces apoptosis in Jurkat T cells, a type of T lymphocyte often used for research purposes . It displays a significant differential cytotoxicity against hematopoietic cancer cells . This suggests that NPM could be developed as an anti-cancer drug .

Safety and Hazards

Propriétés

IUPAC Name |

1-pyren-1-ylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11NO2/c22-17-10-11-18(23)21(17)16-9-7-14-5-4-12-2-1-3-13-6-8-15(16)20(14)19(12)13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKWRQLPBHVBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N5C(=O)C=CC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40962350 | |

| Record name | N-(1-Pyrenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42189-56-0 | |

| Record name | N-(1-Pyrenyl)maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42189-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Pyrenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyren-1-yl)-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

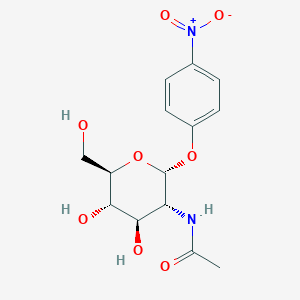

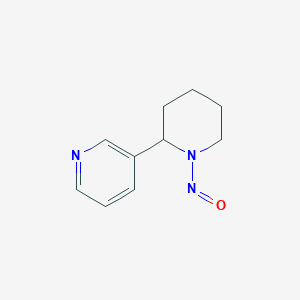

Feasible Synthetic Routes

Q & A

Q1: How does NPM interact with its target molecules?

A1: NPM primarily interacts with proteins via covalent modification of cysteine residues. [, , , , , , ] This reaction forms a stable thioether bond, attaching the pyrene moiety to the protein. [, , , ] The hydrophobic nature of the pyrene group allows NPM to target cysteine residues located in hydrophobic environments, such as protein interiors or membrane interfaces. [, , , , , ]

Q2: What are the downstream effects of NPM labeling on protein function?

A2: The impact of NPM labeling on protein function depends on the specific protein and the labeled cysteine residue. In some cases, NPM labeling has minimal effects on enzymatic activity, [, , ] while in others, it can lead to partial or complete inhibition. [, , , ] This variability highlights the importance of careful experimental design and control experiments to assess the functional consequences of NPM labeling.

Q3: What is the molecular formula and weight of NPM?

A3: The molecular formula of NPM is C20H11NO2, and its molecular weight is 301.31 g/mol.

Q4: What are the key spectroscopic characteristics of NPM?

A4: NPM exhibits characteristic pyrene fluorescence with excitation and emission maxima around 340-350 nm and 375-380 nm, respectively. [, , , ] The formation of pyrene excimers, characterized by a red-shifted emission band around 470-480 nm, can be observed at higher NPM concentrations or upon protein aggregation. [, , ]

Q5: Does NPM possess any intrinsic catalytic properties?

A5: NPM itself is not known to possess catalytic activity. Its primary function is as a fluorescent probe, exploiting its reactivity with cysteine residues and its spectroscopic properties to investigate protein structure and function.

Q6: Have computational methods been used to study NPM and its interactions?

A8: While computational studies specifically focusing on NPM are limited in the provided literature, molecular dynamics simulations and docking studies can be employed to model its interaction with proteins and predict labeling sites. [] Additionally, quantitative structure-activity relationship (QSAR) models can be developed to explore the relationship between NPM structure and its reactivity towards different cysteine environments. []

Q7: How do structural modifications of the pyrene moiety influence NPM's properties?

A9: Structural modifications of the pyrene ring, such as the introduction of alkynyl groups, can influence NPM's fluorescence properties, including quantum yield and emission wavelength. [] These modifications can be exploited to develop NPM derivatives with tailored spectroscopic properties for specific applications.

Q8: What analytical techniques are commonly used to characterize NPM-labeled proteins?

A10: Several techniques are employed to analyze NPM-labeled proteins, including:* Fluorescence Spectroscopy: Measures changes in fluorescence intensity, lifetime, and anisotropy to study protein conformation, interactions, and dynamics. [, , , , , , , , , , , , ]* High-Performance Liquid Chromatography (HPLC): Separates and quantifies NPM-labeled peptides or proteins based on their hydrophobicity and size. [, , , ]* Mass Spectrometry: Identifies NPM-labeled peptides and determines the site of modification within a protein sequence. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13804.png)